Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Brand Name: Vulcanchem
CAS No.: 149757-22-2
VCID: VC11512278
InChI: InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2
SMILES: C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F
Molecular Formula: C6H4Br2F5NS
Molecular Weight: 377

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-

CAS No.: 149757-22-2

Cat. No.: VC11512278

Molecular Formula: C6H4Br2F5NS

Molecular Weight: 377

Purity: 95

* For research use only. Not for human or veterinary use.

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- - 149757-22-2

Specification

CAS No. 149757-22-2
Molecular Formula C6H4Br2F5NS
Molecular Weight 377
IUPAC Name 2,6-dibromo-4-(pentafluoro-λ6-sulfanyl)aniline
Standard InChI InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2
SMILES C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named 2,6-dibromo-4-(pentafluoro-λ⁶-sulfanyl)aniline according to IUPAC conventions. Its molecular formula (C6H4Br2F5NS\text{C}_6\text{H}_4\text{Br}_2\text{F}_5\text{NS}) reflects a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and a pentafluorosulfanyl (-SF₅) group at the 1 position. The (OC-6-21) notation indicates its octahedral coordination geometry around the sulfur atom, a hallmark of λ⁶-sulfuranes.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValue
CAS No.149757-22-2
Molecular Weight377 g/mol
SMILESC1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F
InChIInChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2
Purity95%
PubChem CID19384449

Spectroscopic and Crystallographic Data

While experimental crystallographic data for this compound remain unpublished, its SMILES and InChI descriptors suggest a planar phenyl ring with substituents arranged in a para-ortho configuration relative to the amino group. The -SF₅ group adopts a trigonal bipyramidal geometry, as observed in analogous λ⁶-sulfuranes. Computational models predict strong intramolecular hydrogen bonding between the amino group and neighboring bromine atoms, stabilizing the molecular conformation.

Synthetic Methodologies

Proposed Synthesis Pathways

The synthesis of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- likely involves sequential functionalization of an aniline precursor. A plausible route includes:

  • Bromination: Direct bromination of 4-nitroaniline using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions .

  • Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation or tin(II) chloride.

  • Sulfur Incorporation: Reaction with pentafluorosulfur chloride (SF5Cl\text{SF}_5\text{Cl}) under electrophilic aromatic substitution conditions, facilitated by the amino group’s activating effect.

Table 2: Key Reaction Steps and Reagents

StepReagents/ConditionsIntermediate
BrominationBr2\text{Br}_2, FeCl₃, DCM, 0°C3,5-dibromo-4-nitroaniline
ReductionH2\text{H}_2, Pd/C, ethanol, RT3,5-dibromo-4-aminophenol
SulfurylationSF5Cl\text{SF}_5\text{Cl}, AlCl₃, DCM, refluxTarget compound

Challenges in Synthesis

The steric bulk of the -SF₅ group and electron-withdrawing effects of bromine atoms may hinder electrophilic substitution. Alternative strategies, such as Ullmann coupling or transition-metal-catalyzed cross-coupling, could mitigate these issues. For instance, palladium-catalyzed coupling of a pre-sulfurated fragment with a dibrominated aryl halide has been effective in analogous systems .

Electronic and Reactivity Profiles

Electronic Effects of Substituents

The -SF₅ group is a strong electron-withdrawing moiety (σp=0.68\sigma_p = 0.68), while the amino group (σp=0.66\sigma_p = -0.66) acts as an electron donor. This push-pull configuration polarizes the aromatic ring, enhancing reactivity toward nucleophilic and electrophilic agents at specific positions. Bromine atoms further modulate electronic density, creating a unique reactivity landscape.

Predicted Reaction Pathways

  • Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 2 and 6 positions, where bromine atoms may be replaced by nucleophiles (e.g., -OH, -SH) .

  • Oxidative Coupling: The amino group could participate in oxidative coupling reactions, forming dimers or polymers under conditions similar to those used for polyaniline synthesis .

Future Research Directions

  • Synthesis Optimization: Develop catalytic methods to improve yield and selectivity, particularly for the sulfurylation step .

  • Applications in Catalysis: Explore use as a ligand in transition-metal complexes for cross-coupling reactions .

  • Computational Studies: Perform DFT calculations to predict reaction pathways and electronic properties.

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